molecular formula C9H9BrClFO B6307828 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene CAS No. 1881295-73-3

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene

Cat. No.: B6307828
CAS No.: 1881295-73-3
M. Wt: 267.52 g/mol
InChI Key: NKWZJUXCCAYEFS-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene (CAS: 1133116-37-6 and 1354008-66-4) is a halogenated benzene derivative with a propoxy group (-OCH₂CH₂CH₃) at the 3-position, bromine at the 1-position, chlorine at the 4-position, and fluorine at the 2-position . Its molecular formula is C₉H₇BrClFO. Structural complexity arises from the combination of three halogens (Br, Cl, F) and a propoxy substituent, which may influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWZJUXCCAYEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251142
Record name Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881295-73-3
Record name Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881295-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:

    Halogenation: Starting with a benzene derivative, bromination, chlorination, and fluorination are carried out sequentially to introduce the halogen atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and propoxylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted benzene derivatives.
  • Biaryl compounds from coupling reactions.
  • Quinones and hydroxy derivatives from oxidation and reduction reactions.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and propoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Observations:

Alkoxy Group Variants: Replacing the propoxy group with isopropoxy (C₉H₇BrClO) reduces steric hindrance but may alter solubility in polar solvents .

Multi-Halogenation : The addition of bromomethyl groups (e.g., 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene) introduces sites for nucleophilic substitution, expanding utility in cross-coupling reactions .

Physicochemical and Reactivity Trends

  • Electrophilic Reactivity : Fluorine and chlorine at adjacent positions (e.g., 2-fluoro and 4-chloro) may direct electrophilic substitution to the 5- or 6-positions, depending on steric and electronic effects.
  • Stability: Compounds with trifluoromethoxy groups (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) demonstrate superior thermal stability compared to propoxy derivatives, as noted in fluorinated aromatic systems .

Biological Activity

Chemical Structure and Properties

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. Its molecular formula is C10H9BrClF, and it exhibits unique chemical properties due to the electronegative halogens, which influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its lipophilicity and binding affinity to cellular receptors.

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis, suggesting potential applications in metabolic disorders such as obesity and dyslipidemia .
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various bacterial strains. This property can be attributed to its structural features that disrupt bacterial cell membranes.

Study 1: ACC Inhibition

A study focused on the compound's role as an ACC inhibitor revealed significant results in reducing fatty acid synthesis in HepG2 cells. The compound demonstrated an effective dose (ED50) of less than 0.3 mg/kg in animal models, indicating its potency as a metabolic regulator .

Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains showed that this compound inhibited growth at concentrations ranging from 10 to 100 µg/mL. The mechanism was hypothesized to involve membrane disruption and interference with cellular processes.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
ACC InhibitionReduces fatty acid synthesis
Antimicrobial ActivityInhibits growth of bacterial strains
Enzyme InteractionPotential modulator of metabolic pathways

Research Findings

Recent research has highlighted the potential of this compound as a lead compound for drug development targeting metabolic disorders and infectious diseases. Its unique structural properties allow it to serve as a scaffold for further modifications aimed at enhancing biological activity and specificity.

Future Directions

Further studies are warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity.
  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.

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